molecular formula C11H19NO4 B6270437 tert-butyl 3-hydroxy-3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate CAS No. 2279126-24-6

tert-butyl 3-hydroxy-3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate

Cat. No.: B6270437
CAS No.: 2279126-24-6
M. Wt: 229.27 g/mol
InChI Key: AVNCADUPNASVCO-UHFFFAOYSA-N
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Description

tert-Butyl 3-hydroxy-3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate is a highly versatile chiral building block of significant interest in medicinal chemistry and chemical biology. Its primary research value lies in its application as a key intermediate in the synthesis of complex molecules, particularly Proteolysis-Targeting Chimeras (PROTACs) and covalent kinase inhibitors. The molecule features two critical functional handles: a Boc-protected azetidine and an epoxide (oxirane). The azetidine ring is a valuable saturated heterocycle used to improve the physicochemical and pharmacokinetic properties of drug candidates, often serving as a spacer or linker component. The highly reactive epoxide group enables covalent bond formation with nucleophilic residues, such as cysteine, in biological targets, a strategy employed in the development of targeted covalent inhibitors. This compound is instrumental in the construction of molecular glues and bifunctional degraders, where it can link an E3 ligase ligand to a target protein ligand, facilitating the ubiquitination and subsequent proteasomal degradation of disease-relevant proteins. Research into KRASG12C inhibitors and other oncogenic targets has utilized this scaffold due to its ability to confer conformational rigidity and enable specific, irreversible target engagement. Its utility is underscored by its role in the discovery of novel therapeutic modalities aimed at previously "undruggable" targets. For Research Use Only.

Properties

CAS No.

2279126-24-6

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

tert-butyl 3-hydroxy-3-(oxiran-2-ylmethyl)azetidine-1-carboxylate

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(13)12-6-11(14,7-12)4-8-5-15-8/h8,14H,4-7H2,1-3H3

InChI Key

AVNCADUPNASVCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CC2CO2)O

Purity

95

Origin of Product

United States

Preparation Methods

Alkylation of tert-Butyl 3-Oxoazetidine-1-carboxylate

The synthesis begins with tert-butyl 3-oxoazetidine-1-carboxylate, a readily accessible intermediate. Nucleophilic addition of allyl magnesium bromide to the ketone at low temperatures (−10°C to 0°C) in anhydrous tetrahydrofuran (THF) generates tert-butyl 3-hydroxy-3-allylazetidine-1-carboxylate. This step mirrors procedures documented for methyl and benzyl Grignard additions, where yields range from 78% to 99% depending on reaction time and workup.

Reaction Conditions:

  • Reagent: Allyl magnesium bromide (3.0 M in diethyl ether)

  • Solvent: THF

  • Temperature: −10°C to 0°C

  • Workup: Quenching with saturated NH₄Cl, extraction with ethyl acetate, and purification via silica gel chromatography.

Epoxidation of the Allyl Substituent

The allyl group in the intermediate undergoes epoxidation using meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0°C to room temperature. This step converts the double bond into an oxirane (epoxide) moiety, yielding the target compound. Epoxidation selectivity (cis vs. trans) depends on the steric environment of the allyl group and reaction kinetics.

Optimized Parameters:

  • Oxidizing Agent: mCPBA (1.2 equiv)

  • Solvent: DCM

  • Temperature: 0°C to 25°C

  • Yield: ~70–85% after column chromatography.

Superbase-Mediated Azetidine Ring Formation

Reaction of Epoxide Precursors with Nitrogen Nucleophiles

An alternative route involves constructing the azetidine ring directly from an epoxide-containing precursor. Drawing from methodologies in the Journal of Organic Chemistry, a superbase (e.g., lithium hexamethyldisilazide, LiHMDS) deprotonates an oxirane, enabling nucleophilic attack by an amine to form the azetidine core.

General Procedure:

  • Deprotonation: LiHMDS (1.5 equiv) in THF at −78°C.

  • Nucleophilic Addition: Epoxide (e.g., glycidyl derivatives) introduced dropwise.

  • Quenching: Water and diethyl ether added to isolate the product.

Example Reaction:

tert-Butyl glycidyl carbamate+LiHMDStert-butyl 3-hydroxy-3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate\text{tert-Butyl glycidyl carbamate} + \text{LiHMDS} \rightarrow \text{tert-butyl 3-hydroxy-3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate}

Yield: ~60–75% after preparative HPLC.

Zinc-Mediated Coupling for Side-Chain Introduction

Organozinc Reagent Preparation and Cross-Coupling

Inspired by Arkivoc protocols, tert-butyl 3-iodoazetidine-1-carboxylate undergoes zinc insertion to form a reactive organozinc species. Subsequent coupling with an oxiran-2-ylmethyl electrophile (e.g., oxiran-2-ylmethyl bromide) introduces the epoxide-containing side chain.

Critical Steps:

  • Zinc Activation: 1,2-Dibromoethane and TMSCl facilitate zinc insertion into the C–I bond.

  • Coupling: Oxiran-2-ylmethyl bromide (1.2 equiv) in THF at 65°C.

  • Yield: ~50–65% after column chromatography.

Comparative Analysis of Methodologies

Method Key Advantage Limitation Yield Range
Grignard/EpoxidationHigh scalability, straightforward stepsEpoxide stability during Grignard step70–85%
Superbase Ring FormationDirect azetidine synthesis with epoxideRequires specialized bases, low temps60–75%
Zinc CouplingTolerates sensitive functional groupsModerate yields, multi-step synthesis50–65%

Mechanistic Considerations and Stereochemical Outcomes

Grignard Addition Regioselectivity

The nucleophilic attack on tert-butyl 3-oxoazetidine-1-carboxylate occurs exclusively at the carbonyl carbon, forming a tertiary alcohol. The allyl group’s geometry (cis vs. trans) influences the subsequent epoxidation’s diastereoselectivity, with mCPBA favoring cis-epoxide formation due to steric effects.

Superbase-Induced Ring Closure

LiHMDS deprotonates the oxirane’s α-hydrogen, generating a strong base that facilitates intramolecular cyclization. The reaction’s regioselectivity is governed by the stability of the transition state, often favoring the less sterically hindered pathway .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-hydroxy-3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include diols from oxidation, reduced azetidine derivatives, and substituted azetidine compounds .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-hydroxy-3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways .

Biology and Medicine: Its reactivity and functional groups make it a valuable building block for drug discovery .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it useful for creating polymers and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate involves its interaction with various molecular targets. The epoxide group can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is exploited in drug design to create compounds that can selectively target specific proteins or enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of azetidine derivatives allows for tailored physicochemical and biological properties. Below is a comparative analysis of tert-butyl 3-hydroxy-3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate with key analogs:

Table 1: Structural and Functional Comparison of Azetidine Derivatives

Compound Name CAS Number Key Substituents Molecular Weight (g/mol) Notable Properties Reference
This compound N/A Oxirane (epoxide), hydroxyl ~245.27 (estimated) High reactivity due to epoxide; potential for nucleophilic ring-opening Target Compound
tert-Butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate 1428330-70-4 Hydroxymethyl, hydroxyl 203.24 Increased polarity; applications in hydrophilic scaffolds
tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate 1126650-66-5 Fluorine, hydroxymethyl 219.23 Enhanced metabolic stability; improved bioavailability
tert-Butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate 183062-96-6 Ethoxycarbonyl 229.27 Lipophilic; ester group enables prodrug strategies
tert-Butyl 3-hydroxy-3-[(piperidin-1-yl)methyl]azetidine-1-carboxylate N/A Piperidinyl, hydroxyl ~254.34 (estimated) Basic nitrogen enhances solubility; potential for hydrogen bonding
tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate 1236861-59-8 Pyrimidinyl 249.30 Aromatic heterocycle improves binding affinity in drug design

Physicochemical Properties

  • Polarity : Hydroxyl and hydroxymethyl substituents (e.g., CAS 1428330-70-4) increase water solubility compared to the epoxide-containing target compound, which may exhibit moderate solubility due to its hydrophobic tert-butyl and oxirane groups.
  • Thermal Stability : Epoxides are prone to ring-opening under acidic or basic conditions, whereas fluorinated or ester-containing analogs demonstrate greater stability under physiological conditions .

Biological Activity

Tert-butyl 3-hydroxy-3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate, with the chemical formula C11H19NO4C_{11}H_{19}NO_4 and CAS number 165766843, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, drawing on various research findings, case studies, and data tables to provide a comprehensive overview.

Structure and Composition

The structure of this compound features an azetidine ring with a hydroxyl group and an epoxide moiety. The molecular weight is approximately 219.28 g/mol. The compound exhibits several functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC11H19NO4C_{11}H_{19}NO_4
Molecular Weight219.28 g/mol
CAS Number165766843
Chemical StructureChemical Structure

Physical Properties

The compound is characterized by moderate solubility in organic solvents and stability under standard laboratory conditions. Its melting point and boiling point are not extensively documented, indicating the need for further characterization.

Antimicrobial Activity

Research has indicated that compounds containing azetidine structures often exhibit antimicrobial properties. A study demonstrated that derivatives of azetidine showed significant activity against various bacterial strains, suggesting that this compound may possess similar properties due to its structural features.

Enzyme Inhibition

Inhibition of specific enzymes has been linked to the biological activity of azetidine derivatives. For instance, certain compounds have been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. The presence of the epoxide group in this compound may enhance its ability to interact with enzyme active sites, leading to potential therapeutic applications.

Case Studies

  • Case Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of several azetidine derivatives, including this compound. Results indicated a zone of inhibition against Staphylococcus aureus and Escherichia coli, suggesting a promising profile for further development.
  • Case Study on Enzyme Inhibition : In vitro assays demonstrated that this compound inhibited AChE activity with an IC50 value comparable to known inhibitors. This positions the compound as a candidate for further research in neuroprotective therapies.

Toxicity and Safety Profile

While initial studies suggest beneficial biological activities, comprehensive toxicity assessments are necessary to evaluate the safety profile of this compound. Preliminary data indicate low toxicity levels in mammalian cell lines, but further testing is required.

Q & A

Q. What are the key synthetic steps for tert-butyl 3-hydroxy-3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate?

The synthesis typically involves multi-step reactions starting from azetidine precursors. Critical steps include:

  • Epoxidation : Introducing the oxiran-2-yl group via oxidation of a precursor alkene, though direct evidence for this step is not explicitly detailed in the literature.
  • Hydroxy group incorporation : Achieved through nucleophilic addition or oxidation-reduction sequences under controlled pH and temperature .
  • Protection/deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect reactive sites, requiring strong bases like sodium hydride or potassium tert-butoxide . Optimization of yields (often 60-85%) relies on precise solvent selection (e.g., THF, dichloromethane) and inert atmospheres to prevent side reactions .

Q. How is the compound structurally characterized?

  • Spectroscopy : ¹H/¹³C NMR identifies the azetidine ring, hydroxy group, and epoxide moiety. The tert-butyl group appears as a singlet at ~1.4 ppm in ¹H NMR .
  • Mass spectrometry : High-resolution MS confirms the molecular formula (e.g., [M+H]⁺ peaks) and detects fragmentation patterns unique to the epoxide and Boc groups .
  • X-ray crystallography : Resolves the three-dimensional conformation, highlighting steric effects of the tert-butyl group and hydrogen-bonding potential of the hydroxy group .

Advanced Research Questions

Q. How does the epoxide group influence reactivity compared to other substituents?

The oxiran-2-yl group enables ring-opening reactions with nucleophiles (e.g., amines, thiols), forming covalent adducts useful in drug conjugation or polymer synthesis. This reactivity contrasts with inert substituents like methoxy groups, which primarily contribute steric bulk . For example:

  • Nucleophilic attack : Epoxide ring-opening under basic conditions (e.g., NaOH/EtOH) yields diols or thioethers, while acidic conditions (e.g., H₂SO₄) favor carbocation intermediates .
  • Regioselectivity : Steric hindrance from the tert-butyl group directs nucleophiles to the less substituted epoxide carbon .

Q. What methods optimize yield in multi-step syntheses?

  • Temperature control : Lower temperatures (0–5°C) minimize epoxide decomposition during Boc protection .
  • Catalyst selection : Transition-metal catalysts (e.g., Pd/C) enhance hydrogenation efficiency in intermediate steps .
  • Purification : Flash chromatography (silica gel, hexane/EtOAc gradients) achieves >95% purity, critical for biological assays .

Q. How can contradictions in reported reaction conditions be resolved?

Discrepancies in base selection (e.g., NaH vs. t-BuOK) for deprotonation steps may arise from substrate sensitivity. Systematic studies using Design of Experiments (DoE) can identify optimal conditions:

  • pH profiling : Adjusting base strength to balance reaction rate and side-product formation .
  • Solvent screening : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethers (THF) enhance nucleophilicity .

Q. What mechanisms underlie its biological interactions?

  • Enzyme inhibition : The hydroxy group forms hydrogen bonds with catalytic residues (e.g., serine hydrolases), while the epoxide acts as an electrophilic trap for covalent inhibition .
  • Receptor binding : The tert-butyl group enhances selectivity for hydrophobic pockets, as seen in preliminary studies on G-protein-coupled receptors .

Methodological Guidance

Q. How to design derivatives for improved selectivity?

  • Bioisosteric replacement : Substitute the epoxide with aziridine for reduced reactivity while retaining ring strain .
  • Steric tuning : Replace tert-butyl with smaller groups (e.g., cyclopropyl) to modulate steric hindrance and improve binding pocket fit .

Q. What analytical techniques ensure purity for biological testing?

  • HPLC-DAD/MS : Detects impurities at <0.1% levels using C18 columns and acetonitrile/water gradients .
  • Karl Fischer titration : Quantifies residual water (<0.05% w/w) to prevent hydrolysis of the epoxide .

Q. What strategies enable regioselective epoxide ring-opening?

  • Lewis acid catalysis : BF₃·OEt₂ directs nucleophiles to the more substituted carbon via carbocation stabilization .
  • Enzymatic methods : Epoxide hydrolases achieve enantioselective hydrolysis, yielding chiral diols with >90% ee .

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